molecular formula C5H6O2 B2458889 Methyl but-3-ynoate CAS No. 32804-66-3

Methyl but-3-ynoate

Cat. No.: B2458889
CAS No.: 32804-66-3
M. Wt: 98.101
InChI Key: JGEGAAGXXWDCOJ-UHFFFAOYSA-N
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Description

Methyl but-3-ynoate is an organic compound with the molecular formula C5H6O2. It is a methyl ester of butynoic acid and is characterized by the presence of a triple bond between the third and fourth carbon atoms. This compound is a colorless liquid that is miscible with organic solvents and is used as a reagent and building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl but-3-ynoate can be synthesized through various methods. One common method involves the esterification of butynoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, this compound can be produced by the palladium-catalyzed carbonylation of propyne. This method involves the reaction of propyne with carbon monoxide and methanol in the presence of a palladium catalyst under high pressure .

Chemical Reactions Analysis

Types of Reactions: Methyl but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butynoic acid.

    Reduction: It can be reduced to form but-3-yn-1-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Butynoic acid.

    Reduction: But-3-yn-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl but-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl but-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond in the molecule makes it an electrophilic site, allowing it to react with nucleophiles. Additionally, the ester group can undergo hydrolysis to form butynoic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

    Methyl but-2-ynoate: Similar in structure but with the triple bond between the second and third carbon atoms.

    Methyl propiolate: The simplest acetylenic carboxylic acid ester, with a triple bond between the first and second carbon atoms.

Uniqueness: Methyl but-3-ynoate is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Properties

IUPAC Name

methyl but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGAAGXXWDCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031306
Record name Methyl but-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32804-66-3
Record name Methyl but-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl but-3-ynoate
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